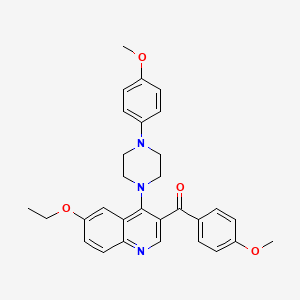

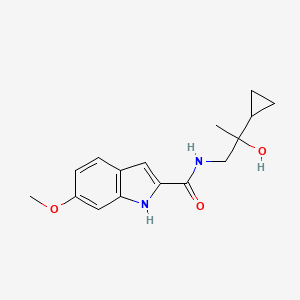

(6-Ethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Ethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone” is a chemical compound . It is a part of a class of compounds that contain the (4-methoxyphenyl)piperazine moiety . These compounds are known to have various biological properties .

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The structures of these synthesized compounds were elucidated, and their inhibitory activities were determined .Molecular Structure Analysis

The molecular structure of such compounds is complex and involves various functional groups . For instance, the compound with the best acetylcholinesterase (AChE) activity was found to carry a p-methylphenyl group .Chemical Reactions Analysis

These compounds undergo various chemical reactions. For instance, they have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This inhibition is one of the important drug targets to increase acetylcholine levels .Scientific Research Applications

Anticancer Activities

- Mestranol Derivative in Breast Cancer Models : A study by Perreault et al. (2017) explored a mestranol derivative, RM-581, with a structure related to the compound . This derivative exhibited potent cytotoxic activity in breast cancer MCF-7 cell culture and effectively blocked tumor growth in a mouse xenograft model of breast cancer.

Synthesis and Chemical Properties

- Synthesis of Benzoxazine Derivatives : Largeron and Fleury (1998) conducted a study on the synthesis of novel 8-amino-1,4-benzoxazine derivatives using a starting material similar to the compound of interest. The study, published in Tetrahedron Letters, focused on the electrochemical synthesis process and the resulting properties of the derivatives.

Antimicrobial Activity

- New Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) researched the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to the specified compound. Their work, detailed in Medicinal Chemistry Research, found variable and modest activity against bacteria and fungi.

Mechanism of Action

Target of Action

Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are important in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can increase acetylcholine levels .

Mode of Action

These compounds interact with AChE and BChE, inhibiting their activity and thereby increasing the levels of acetylcholine . The specific interactions between the compound and these enzymes would need to be determined through further study.

Biochemical Pathways

The primary pathway affected by these compounds is the cholinergic pathway. By inhibiting AChE and BChE, these compounds prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .

Result of Action

The increase in acetylcholine levels can have various effects depending on the specific context. For example, in the context of Alzheimer’s disease, increasing acetylcholine levels can help to alleviate symptoms related to a decrease in cholinergic transmission .

properties

IUPAC Name |

[6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O4/c1-4-37-25-13-14-28-26(19-25)29(27(20-31-28)30(34)21-5-9-23(35-2)10-6-21)33-17-15-32(16-18-33)22-7-11-24(36-3)12-8-22/h5-14,19-20H,4,15-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFXNMQMMXGKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

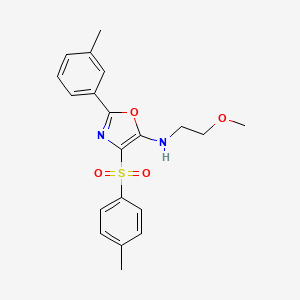

![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2533398.png)

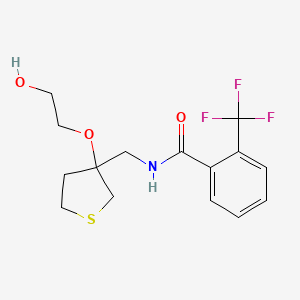

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate](/img/structure/B2533399.png)

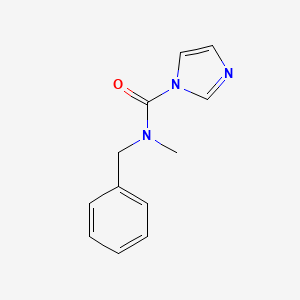

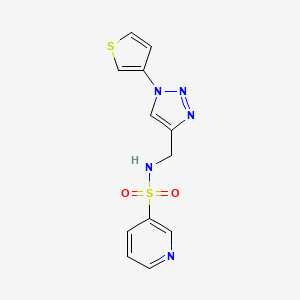

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2533403.png)

![3-[[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2533419.png)